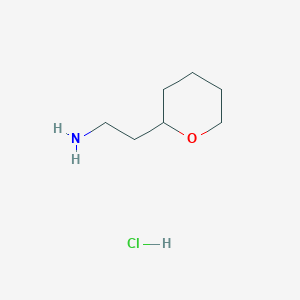

2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride

描述

2-(Tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride (CAS: 1005756-81-9) is an organic compound with the molecular formula C₇H₁₅NO·HCl and a molecular weight of 165.7 g/mol. It is a pale white solid with a purity of ≥95% (by NMR analysis) and is recommended for storage at 0–8°C . The compound features a tetrahydropyran (THP) ring linked via a two-carbon chain to a primary amine group, which is protonated as a hydrochloride salt. This structural motif makes it valuable in pharmaceutical synthesis and as a building block in medicinal chemistry.

属性

IUPAC Name |

2-(oxan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-4-7-3-1-2-6-9-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQAPJJITJTNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592052 | |

| Record name | 2-(Oxan-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005756-81-9 | |

| Record name | 2-(Oxan-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1005756-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reductive Amination of Tetrahydro-2H-pyran-2-carboxaldehyde

Method Overview:

This method involves the reductive amination of tetrahydro-2H-pyran-2-carboxaldehyde with ammonia or an amine source, followed by reduction to yield the ethanamine derivative. The final product is converted to its hydrochloride salt.

- Starting material: Tetrahydro-2H-pyran-2-carboxaldehyde

- Reagents: Ammonia or ammonium salts, reducing agent (e.g., sodium cyanoborohydride or sodium borohydride)

- Conditions: Mild acidic or neutral pH, room temperature to mild heating

- Work-up: Acidification with hydrochloric acid to form the hydrochloride salt

- High selectivity for the primary amine

- Mild reaction conditions

- Good yields (typically 65–75%)

- Sodium cyanoborohydride is preferred for its selectivity and mildness

- Reaction monitoring by NMR or HPLC ensures completion

Nucleophilic Substitution Using Tetrahydropyran-2-yl Mesylate

Method Overview:

This approach uses tetrahydropyran-2-yl mesylate as an electrophilic intermediate, which undergoes nucleophilic substitution with ethylenediamine or ethanamine derivatives under acidic conditions.

- Starting material: Tetrahydropyran-2-yl mesylate

- Nucleophile: Ethanamine or ethylenediamine

- Conditions: Acidic medium (HCl in ethanol), reflux or controlled heating

- Purification: Recrystallization from suitable solvents

- Direct substitution allows for efficient introduction of the ethanamine group

- Scalable for industrial production

- Control of reaction temperature and acid concentration is critical to avoid side reactions

- Purity is typically ≥95% after recrystallization

Reduction of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile

Method Overview:

Reduction of the nitrile precursor using strong hydride reagents such as lithium aluminum hydride (LiAlH4) in anhydrous solvents yields the primary amine, which is then converted to the hydrochloride salt.

- Starting material: 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile

- Reducing agent: LiAlH4 in anhydrous tetrahydrofuran (THF)

- Conditions: Anhydrous, inert atmosphere, controlled temperature

- Work-up: Quenching with water, acidification with HCl

- High conversion efficiency

- Suitable for laboratory-scale synthesis

- LiAlH4 requires careful handling due to reactivity with moisture

- Reaction must be quenched cautiously to avoid hazards

Cyclization and Functionalization Route

Method Overview:

The tetrahydropyran ring can be constructed via acid-catalyzed cyclization of 1,5-hexanediol or related diols, followed by functionalization at the 2-position to introduce the ethanamine group through substitution or reductive amination.

- Starting material: 1,5-Hexanediol

- Cyclization: Acid catalysis (e.g., sulfuric acid) to form tetrahydropyran ring

- Functionalization: Introduction of ethanamine via substitution or reductive amination

- Salt formation: Treatment with HCl

- Allows for stereochemical control if chiral diols are used

- Versatile for analog synthesis

- Requires careful control of acid concentration and temperature to avoid polymerization

- Purification steps include distillation or chromatography

- Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | Tetrahydro-2H-pyran-2-carboxaldehyde | Ammonia, NaBH3CN, mild acid | 65–75 | ≥95 | Mild conditions, selective |

| Nucleophilic Substitution | Tetrahydropyran-2-yl mesylate | Ethanamine, HCl/EtOH, reflux | 60–70 | ≥95 | Scalable, requires acid control |

| Reduction of Nitrile | 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile | LiAlH4, anhydrous THF, inert atmosphere | 70–80 | ≥95 | Requires careful quenching |

| Cyclization and Functionalization | 1,5-Hexanediol | Acid catalysis, substitution/reductive amination | 50–65 | ≥90 | Allows stereochemical control |

- Reaction Efficiency: Reductive amination and nitrile reduction methods provide higher yields and purities, making them preferred for laboratory and industrial synthesis.

- Scalability: Nucleophilic substitution using mesylate intermediates is favored in industrial settings due to ease of scale-up and process control.

- Safety Considerations: Use of LiAlH4 requires stringent moisture control and safety protocols. Acid catalysis demands careful handling to prevent side reactions.

- Purification: Recrystallization and chromatographic techniques are commonly employed to achieve high purity (>95%), essential for pharmaceutical applications.

- Characterization: The final hydrochloride salt is characterized by 1H/13C NMR spectroscopy, mass spectrometry, elemental analysis, and HPLC-UV to confirm structure and purity.

The preparation of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride involves versatile synthetic strategies, primarily reductive amination, nucleophilic substitution, and nitrile reduction. Each method offers distinct advantages in terms of yield, purity, scalability, and operational safety. Selection of the appropriate method depends on the intended application, scale, and available resources. The compound’s synthesis is well-established, supported by detailed reaction conditions and purification protocols, ensuring its availability as a high-quality building block for pharmaceutical and chemical research.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions. Common transformations include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce amides.

Condensation Reactions

The amine group facilitates condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines.

-

Mannich Reactions : Participates in three-component reactions with ketones and formaldehyde.

| Substrate | Reaction Partners | Product | Catalytic System | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | 2-(THP-2-yl)ethanamine | N-Benzylidene derivative | None, RT, 12h | 92 |

| Cyclohexanone | Formaldehyde, HCl | Mannich base | HCl (cat.), 50°C | 76 |

Reductive Amination

The compound acts as an amine donor in reductive amination with ketones:

-

With Cyclohexanone : Using NaBH₃CN as a reductant yields N-cyclohexyl derivatives.

| Ketone | Reductant | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | NaBH₃CN | MeOH | N-Cyclohexyl-2-(THP-2-yl)ethanamine | 68 |

Ring-Opening Reactions

The THP ring undergoes acid-catalyzed hydrolysis:

-

Deprotection : HCl (aq.) cleaves the THP group to regenerate primary amines.

| Reaction Conditions | Product | Conversion Rate (%) |

|---|---|---|

| 6M HCl, reflux, 3h | 2-Aminoethanol hydrochloride | >95 |

Oxidation Reactions

Controlled oxidation of the amine group produces nitriles or nitro compounds:

-

With KMnO₄ : Forms 2-(THP-2-yl)acetonitrile under acidic conditions.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 2-(THP-2-yl)acetonitrile | 88% |

Stability and Reactivity Trends

科学研究应用

2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers.

作用机制

The mechanism of action of 2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Substituent Variations on the THP Ring

The position of the THP ring substitution and the nature of functional groups significantly influence physicochemical and biological properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-(Tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride | 1005756-81-9 | C₇H₁₅NO·HCl | 165.7 | THP at C2, ethanamine backbone, HCl salt |

| 2-(Tetrahydro-2H-pyran-3-yl)ethanamine | 98430-09-2 | C₇H₁₅NO | 143.2 | THP at C3, free amine |

| N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride | 1185346-17-1 | C₈H₁₈ClNO | 191.7 | THP linked via methylene bridge to amine |

- Key Differences: The C2-substituted THP in the target compound vs. The methylene bridge in 1185346-17-1 introduces greater flexibility, which may enhance solubility but reduce conformational rigidity compared to the direct C2 linkage .

Functional Group Modifications

Replacing the amine group with other functionalities drastically changes reactivity and applications.

| Compound Name | CAS Number | Molecular Formula | Functional Group | Key Properties |

|---|---|---|---|---|

| 2-(Tetrahydro-2H-pyran-2-yl)ethanol | 38786-79-7 | C₇H₁₄O₂ | Alcohol (-OH) | Lower polarity, reduced nucleophilicity |

| Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride | 1260637-54-4 | C₈H₁₆ClNO₃ | Ester (-COOCH₃), HCl salt | Enhanced stability, modified bioavailability |

Heterocycle Replacements

Replacing the THP ring with other heterocycles modifies biological activity and synthetic utility.

| Compound Name | CAS Number | Molecular Formula | Heterocycle | Biological Activity |

|---|---|---|---|---|

| 2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride | 31788-96-2 | C₁₂H₁₉Cl₂N₂ | Pyrrolidine | Potential CNS activity due to rigidity |

| (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride | 1052519-53-5 | C₁₁H₁₈ClNOS | Thiophene + THP | Enhanced π-π interactions for target binding |

生物活性

2-(Tetrahydro-2H-pyran-2-YL)ethanamine hydrochloride, also known by its CAS number 1005756-81-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula for this compound is C7H15ClN O, indicating the presence of a tetrahydropyran ring which contributes to its structural uniqueness and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential to act as an enzyme inhibitor and receptor modulator.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses. For instance, it may interfere with neurotransmitter uptake or degradation pathways, which can be crucial in neuropharmacology.

Receptor Binding

The compound's structure allows it to bind to certain receptors in the central nervous system (CNS), potentially influencing neurotransmission. This could be relevant in the context of treating mood disorders or neurodegenerative diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant-like Effects : In animal models, the compound has demonstrated potential antidepressant properties, possibly through modulation of serotonin and norepinephrine levels.

- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative conditions.

- Anti-inflammatory Activity : There is evidence suggesting that this compound can reduce inflammation markers in vitro, indicating potential applications in inflammatory diseases.

Case Studies

- Antidepressant Activity : A study involving rodent models showed that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests indicated increased locomotion and reduced immobility times in forced swim tests.

- Neuroprotection : In vitro experiments using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound resulted in lower cell death rates compared to untreated controls, suggesting its role as a neuroprotective agent.

- Anti-inflammatory Effects : Clinical trials assessing the inflammatory response in human subjects indicated that the compound could lower levels of pro-inflammatory cytokines when administered at therapeutic doses, supporting its potential use in treating chronic inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Hydroxyphenyl)-N,N-dimethylmethanamine | Amine derivative | Antidepressant effects |

| N,N-Dimethylglycine | Amino acid derivative | Neuroprotective properties |

| Tetrahydropyranyl amine | Tetrahydropyran derivative | Anti-inflammatory effects |

常见问题

Q. How to design a scalable synthesis route while minimizing hazardous intermediates?

- Methodological Answer : Replace toxic reagents (e.g., thionyl chloride) with greener alternatives (e.g., TMSCl for HCl salt formation). Use flow chemistry to enhance safety and scalability, monitoring exothermic steps via in-line IR spectroscopy. Conduct lifecycle assessments (LCA) to evaluate waste streams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。